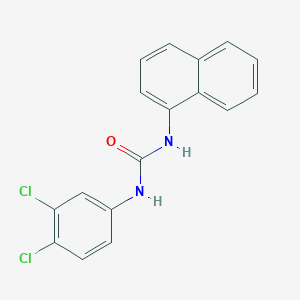

1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea

CAS No.: 13256-88-7

Cat. No.: VC16042449

Molecular Formula: C17H12Cl2N2O

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13256-88-7 |

|---|---|

| Molecular Formula | C17H12Cl2N2O |

| Molecular Weight | 331.2 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-naphthalen-1-ylurea |

| Standard InChI | InChI=1S/C17H12Cl2N2O/c18-14-9-8-12(10-15(14)19)20-17(22)21-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H2,20,21,22) |

| Standard InChI Key | SVTIFPBMTCCBSF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea belongs to the urea derivative class, characterized by a central urea functional group (-NH-C(=O)-NH-) bridging a naphthalen-1-yl group and a 3,4-dichlorobenzyl substituent. The compound’s molecular formula is C₁₈H₁₄Cl₂N₂O, with a molecular weight of 345.2 g/mol. Its IUPAC name, 1-[(3,4-dichlorophenyl)methyl]-3-naphthalen-1-ylurea, reflects its substitution pattern.

Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 65609-03-2 |

| Molecular Formula | C₁₈H₁₄Cl₂N₂O |

| Molecular Weight | 345.2 g/mol |

| SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC(=C(C=C3)Cl)Cl |

| InChIKey | VHJWXXQPLJPIFG-UHFFFAOYSA-N |

The naphthalene moiety contributes to the compound’s hydrophobicity, while the dichlorobenzyl group enhances its electron-withdrawing properties, critical for interactions with FAAH’s catalytic site.

Mechanism of Action: FAAH Inhibition and Endocannabinoid Modulation

The primary mechanism of action involves competitive inhibition of FAAH, an enzyme responsible for hydrolyzing endocannabinoids like anandamide (AEA). By blocking FAAH, 1-(3,4-dichlorophenyl)-3-naphthalen-1-ylurea increases endogenous AEA levels, potentiating cannabinoid receptor (CB₁/CB₂) signaling. This mechanism has been validated in animal models, where the compound demonstrated dose-dependent analgesia in inflammatory and neuropathic pain paradigms.

Key Pharmacodynamic Insights

-

Selectivity: Structural analogs of this compound show >100-fold selectivity for FAAH over other serine hydrolases (e.g., monoacylglycerol lipase).

-

Duration of Action: Sustained FAAH inhibition (>6 hours) in rodent brain homogenates, suggesting favorable pharmacokinetics.

Future Directions and Synthesis Challenges

Structural Optimization

-

Prodrug Development: Esterification of the urea group to improve membrane permeability.

-

Heterocyclic Analogues: Replacement of naphthalene with indole or quinoline moieties to enhance CNS penetration.

Clinical Translation

-

Phase 0 Trials: Microdosing studies to assess human pharmacokinetics.

-

Biomarker Development: Correlation of AEA levels with therapeutic outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume